molecular formula C14H21NO2 B5216108 4-methoxy-2-[(3-methylpiperidin-1-yl)methyl]phenol

4-methoxy-2-[(3-methylpiperidin-1-yl)methyl]phenol

Cat. No.: B5216108
M. Wt: 235.32 g/mol
InChI Key: AZTSPONHWYJLOA-UHFFFAOYSA-N
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Description

4-methoxy-2-[(3-methylpiperidin-1-yl)methyl]phenol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-[(3-methylpiperidin-1-yl)methyl]phenol typically involves the reaction of 4-methoxyphenol with 3-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-[(3-methylpiperidin-1-yl)methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-methoxy-2-[(3-methylpiperidin-1-yl)methyl]phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-2-[(3-methylpiperidin-1-yl)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-2-[(2-methylpiperidin-1-yl)methyl]phenol
  • 4-methoxy-2-[(4-methylpiperidin-1-yl)methyl]phenol
  • 4-methoxy-2-[(3-ethylpiperidin-1-yl)methyl]phenol

Uniqueness

4-methoxy-2-[(3-methylpiperidin-1-yl)methyl]phenol is unique due to its specific substitution pattern on the piperidine ring and the methoxy group on the phenol ring. This unique structure can lead to distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

4-methoxy-2-[(3-methylpiperidin-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-11-4-3-7-15(9-11)10-12-8-13(17-2)5-6-14(12)16/h5-6,8,11,16H,3-4,7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTSPONHWYJLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC(=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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